Biotin (R)-Sulfoxide

Beschreibung

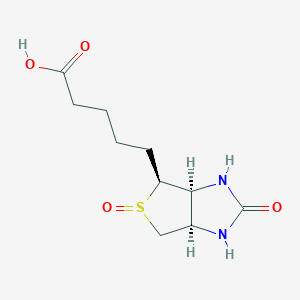

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3376-83-8 |

|---|---|

Molekularformel |

C10H16N2O4S |

Molekulargewicht |

260.31 g/mol |

IUPAC-Name |

5-[(3aS,4S,5R,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |

InChI |

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17+/m0/s1 |

InChI-Schlüssel |

KCSKCIQYNAOBNQ-KBUMHGCDSA-N |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H]([S@@]1=O)CCCCC(=O)O)NC(=O)N2 |

Kanonische SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 |

Andere CAS-Nummern |

10406-89-0 |

Synonyme |

(3aS,4S,5R,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic Acid 5-Oxide; [3aS-(3aα,4β,5β,6aα)]-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic Acid 5-Oxide; Biotin 5-Oxide; (-)-Biotin 5-Oxide; Biotin, L-S-oxide; Biotin l-sulfoxide; B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Biotin (R)-Sulfoxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Biotin (Vitamin B7) is an essential water-soluble vitamin that serves as a vital cofactor for five carboxylase enzymes involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] The metabolic fate of biotin is complex, involving both catabolism of its valeric acid side chain and oxidation of its sulfur atom. This technical guide provides an in-depth exploration of biotin (R)-sulfoxide, a principal metabolite arising from the oxidation of biotin's thiophane ring. We will delve into the stereochemistry of biotin sulfoxidation, its physiological relevance as a biomarker, and its implications for drug development. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the analysis of this important metabolite.

Introduction to Biotin Metabolism and the Formation of Biotin Sulfoxides

The metabolism of biotin in mammals follows two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom within the thiophane ring.[3] The latter results in the formation of biotin sulfoxides. This oxidation can occur both spontaneously and enzymatically, leading to the creation of a new chiral center at the sulfur atom.[4]

Stereochemistry of Biotin Sulfoxidation

The oxidation of the sulfur atom in d-biotin results in two diastereomeric forms: d-biotin-(R)-sulfoxide and d-biotin-(S)-sulfoxide.[5] The designation (R) or (S) refers to the stereochemical configuration at the newly formed chiral sulfur center. The formation of these stereoisomers is of significant interest as enzymatic processes often exhibit stereoselectivity. While both isomers are found in biological systems, their relative proportions can provide insights into the underlying mechanisms of biotin oxidation.

Biochemical Significance of Biotin (R)-Sulfoxide

Unlike its parent molecule, biotin (R)-sulfoxide is biologically inactive and cannot function as a coenzyme for carboxylases.[4] Its significance, therefore, lies not in its direct metabolic activity, but rather in its role as an indicator of biotin status and a potential biomarker for oxidative stress.

A Biomarker of Altered Biotin Status and Oxidative Stress

Elevated levels of biotin sulfoxide in urine have been associated with conditions of increased oxidative stress. Notably, studies have shown that smokers exhibit accelerated catabolism of biotin, leading to increased urinary excretion of biotin sulfoxide compared to non-smokers.[6][7] This suggests that reactive oxygen species generated from smoking may contribute to the oxidation of biotin. Consequently, the ratio of biotin sulfoxide to biotin in urine can serve as a non-invasive biomarker for assessing the impact of oxidative stress on biotin metabolism.

Furthermore, urinary excretion of biotin and its metabolites, including biotin sulfoxide, provides a more accurate picture of biotin bioavailability and turnover than plasma concentrations alone.[8] In states of biotin depletion, the urinary excretion of biotin and its metabolites decreases, making their measurement a sensitive indicator of biotin status.[9]

Analytical Methodologies for Biotin (R)-Sulfoxide Quantification

The accurate quantification of biotin (R)-sulfoxide in biological matrices is crucial for its validation and application as a biomarker. Due to its low endogenous concentrations and the presence of structurally similar metabolites, highly sensitive and specific analytical methods are required. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[10][11]

Physicochemical Properties of Biotin Sulfoxides

A clear understanding of the physicochemical properties of biotin sulfoxides is essential for developing robust analytical methods.

| Property | Biotin (R)-Sulfoxide | Biotin (S)-Sulfoxide |

| Molecular Formula | C₁₀H₁₆N₂O₄S[12] | C₁₀H₁₆N₂O₄S[13] |

| Molecular Weight | 260.31 g/mol | 260.31 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, and methanol | Soluble in water, DMSO, and methanol |

| Stereochemistry | (R) configuration at the sulfur atom | (S) configuration at the sulfur atom |

Sample Preparation: Extraction of Biotin Metabolites from Biological Matrices

Proper sample preparation is critical to remove interfering substances and enrich the analytes of interest.

This protocol provides a general guideline for the extraction of biotin metabolites from urine for LC-MS/MS analysis.

Materials:

Procedure:

-

Collect a first-morning midstream urine sample in a clean container.[10] For long-term storage, samples should be kept at -80°C.

-

Thaw the urine sample at room temperature.

-

For protein precipitation (recommended for rodent urine, optional for human urine), add a proportion of cold methanol or acetonitrile (e.g., 1:3 urine to solvent ratio).[14]

-

Vortex the mixture thoroughly.

-

Centrifuge at a low temperature and high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[14]

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.[14]

-

The sample is now ready for LC-MS/MS analysis.

This protocol outlines a protein precipitation method for the extraction of biotin metabolites from plasma or serum.

Materials:

-

Plasma or serum sample

-

Cold methanol containing an internal standard (e.g., ¹³C-labeled biotin)

-

Centrifuge

Procedure:

-

Collect blood in an appropriate tube (e.g., EDTA for plasma, serum separator tube for serum).

-

Separate plasma or serum by centrifugation according to standard laboratory procedures. Store samples at -80°C until analysis.

-

Thaw the plasma/serum sample on ice.

-

In a microcentrifuge tube, add a threefold volume of cold methanol containing the internal standard to the plasma/serum sample (e.g., 300 µL of methanol to 100 µL of plasma).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).

-

Vortex briefly and transfer to an HPLC vial for LC-MS/MS analysis.

HPLC-MS/MS Analysis

The following provides a starting point for developing a validated HPLC-MS/MS method for the simultaneous quantification of biotin and biotin (R)-sulfoxide. Method validation should be performed according to established guidelines to ensure accuracy, precision, and reliability.[15]

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Multiple Reaction Monitoring (MRM)[7][16][17][18] |

MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The following are suggested MRM transitions for biotin and biotin sulfoxide. These should be optimized on the specific instrument being used.[7][16][17][18]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Biotin | 245.1 | 227.1, 166.1 | 15, 25 |

| Biotin (R/S)-Sulfoxide | 261.1 | 243.1, 182.1 | 18, 28 |

| ¹³C₅-Biotin (IS) | 250.1 | 232.1 | 15 |

Note: The stereoisomers of biotin sulfoxide may not be chromatographically resolved under standard C18 conditions. Chiral chromatography would be required for their separation.

Biotin (R)-Sulfoxide in Drug Development and Clinical Research

The study of biotin metabolites, including biotin (R)-sulfoxide, has several implications for drug development and clinical research.

Preclinical Safety Assessment

During preclinical safety assessment of new chemical entities, it is important to understand their potential to induce oxidative stress. Monitoring urinary or plasma levels of biotin (R)-sulfoxide in animal models could serve as a sensitive biomarker for drug-induced oxidative stress. An increase in the biotin sulfoxide to biotin ratio following drug administration may warrant further investigation into the compound's safety profile.

Clinical Biomarker Development

The established link between elevated biotin sulfoxide and smoking provides a strong rationale for investigating its utility as a biomarker in other conditions associated with oxidative stress, such as metabolic diseases.[19] For instance, in clinical trials for drugs targeting diseases with an oxidative stress component, monitoring biotin (R)-sulfoxide could provide an early indication of target engagement and therapeutic efficacy.[20][21]

Interference with Diagnostic Assays

It is important to note that high circulating levels of biotin, and potentially its metabolites, can interfere with common clinical laboratory tests that utilize biotin-streptavidin technology.[1][22] While biotin sulfoxide has a lower affinity for avidin than biotin, its increased concentration following high-dose biotin supplementation could contribute to this interference.[23][24] Researchers and clinicians should be aware of this potential issue when interpreting laboratory results from patients taking high-dose biotin supplements.

The Biotin Salvage Pathway: Can Biotin Sulfoxide be Recycled?

In prokaryotes such as E. coli, the enzyme biotin sulfoxide reductase (BisC) can reduce biotin sulfoxide back to its active biotin form, thus serving as a salvage pathway.[4] This enzyme is a molybdenum-containing protein that plays a role in oxidative stress resistance.[13]

In mammals, a direct ortholog of BisC has not been identified. However, the methionine sulfoxide reductase (Msr) system, which reduces oxidized methionine residues in proteins, is a key component of the cellular antioxidant defense system.[25][26][27] The Msr system comprises two main classes of enzymes, MsrA and MsrB, which stereospecifically reduce the S and R isomers of methionine sulfoxide, respectively.[27] While the primary substrate for these enzymes is methionine sulfoxide, some studies have suggested that MsrA may have a broader substrate specificity and could potentially reduce other sulfoxides.[28] Research into whether mammalian Msr enzymes can reduce biotin (R)-sulfoxide is an active area of investigation and could have significant implications for our understanding of biotin homeostasis and cellular redox regulation.

Conclusion and Future Directions

Biotin (R)-sulfoxide has emerged from being considered a simple inactive metabolite to a potentially valuable biomarker for assessing biotin status and oxidative stress. Its quantification in biological fluids offers a non-invasive window into the complex interplay between nutrition, metabolism, and cellular redox state. For drug development professionals, monitoring this metabolite may provide early safety signals and insights into a compound's mechanism of action.

Future research should focus on several key areas:

-

Method Validation: The development and validation of standardized, high-throughput LC-MS/MS methods for the stereoselective quantification of biotin (R)- and (S)-sulfoxides are crucial for their widespread clinical application.

-

Clinical Utility: Large-scale clinical studies are needed to establish reference ranges for biotin (R)-sulfoxide in diverse populations and to validate its utility as a diagnostic or prognostic biomarker in various diseases.

-

Mammalian Salvage Pathways: Further investigation into the potential for mammalian enzymes, such as the methionine sulfoxide reductases, to reduce biotin sulfoxide back to biotin is warranted. Elucidating such a pathway would have profound implications for our understanding of biotin homeostasis.

By continuing to explore the biochemistry and clinical relevance of biotin (R)-sulfoxide, the scientific community can unlock its full potential as a tool for advancing human health and drug development.

References

- The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). Journal of Visualized Experiments, (148), e59828.

- The determination of biotin in food using HPLC. (2014). LGC.

-

Urine Collection Instructions - US BioTek Laboratories. (n.d.). Retrieved from [Link]

- Zempleni, J., & Mock, D. M. (1999). Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans. The Journal of nutrition, 129(2S Suppl), 494S–497S.

- Qualitative analysis of urine. (2019).

- Yagi, M., et al. (2017). A simple and rapid ultra-high-performance liquid chromatography-tandem mass spectrometry method to determine plasma biotin in hemodialysis patients.

-

Biotin (R)-Sulfoxide - CAS 3376-83-8. (n.d.). Axios Research. Retrieved from [Link]

- Mock, D. M., & Mock, N. I. (1997). Urinary biotin analogs increase in humans during chronic supplementation: the analogs are biotin metabolites. The American journal of physiology, 272(1 Pt 1), E83–E85.

- Rodriguez-Melendez, R., & Zempleni, J. (2003). Biotin in metabolism and its relationship to human disease. Journal of the American College of Nutrition, 22(2), 101-109.

- Kim, H. Y., & Gladyshev, V. N. (2007). Mammals Reduce Methionine-S-sulfoxide with MsrA and Are Unable to Reduce Methionine-R-sulfoxide, and This Function Can Be Restored with a Yeast Reductase. Journal of Biological Chemistry, 282(43), 31778-31785.

- Naveed, S., et al. (2015). Appraisal of Techniques, Investigation and Analysis of Vitamin (B7) Biotin. Open Access Library Journal, 2, 1-5.

- Melville, D. B. (1954). Biotin sulfoxide. Journal of Biological Chemistry, 208(2), 495-501.

- Sealey, W. M., Teague, A. M., Stratton, S. L., & Mock, D. M. (2004). Smoking accelerates biotin catabolism in women. The American journal of clinical nutrition, 80(4), 932–935.

- Eng, W. K., et al. (2013). Identification and assessment of markers of biotin status in healthy adults. The American journal of clinical nutrition, 97(2), 337-345.

- Smoking May Result in Biotin Deficiency. (2004). CABI News.

-

Biotin sulfoxide. (n.d.). Grokipedia. Retrieved from [Link]

- Zempleni, J. (2005). Metabolic pathways of biotin catabolism.

- Mock, D. M., & Mock, N. I. (1997). Serum concentrations of bisnorbiotin and biotin sulfoxide increase during both acute and chronic biotin supplementation. The Journal of laboratory and clinical medicine, 129(3), 384–388.

- Mock, D. M., et al. (1996). The Metabolite Profile of Radioisotope-Labeled Biotin in Rats Indicates That Rat Biotin Metabolism Is Similar to That in Humans. The Journal of nutrition, 126(7), 1852-1858.

- Moskovitz, J., et al. (2002). Methionine sulfoxide reductase (MSRA) is a regulator of antioxidant defense and lifespan in mammals. Proceedings of the National Academy of Sciences, 99(20), 12920-12925.

- Kim, H. Y., & Gladyshev, V. N. (2004). Methionine sulfoxide reduction in mammals: characterization of methionine-R-sulfoxide reductases. Molecular biology of the cell, 15(3), 1055–1064.

-

MRM/SRM page. (n.d.). UW Proteomics Resource. Retrieved from [Link]

- Tarrago, L., & Gladyshev, V. N. (2018). The Functions of the Mammalian Methionine Sulfoxide Reductase System and Related Diseases. Antioxidants (Basel, Switzerland), 7(9), 125.

- Zempleni, J., McCormick, D. B., & Mock, D. M. (1997). Identification of biotin sulfone, bisnorbiotin methyl ketone, and tetranorbiotin-l-sulfoxide in human urine. The American journal of clinical nutrition, 65(2), 508–511.

- McMahon, R. J. (2002). Biotin in metabolism and molecular biology. Annual review of nutrition, 22, 221–239.

-

Biotin sulfoxide. (n.d.). Grokipedia. Retrieved from [Link]

-

Biotin | C10H16N2O3S | CID 171548. (n.d.). PubChem. Retrieved from [Link]

- Zempleni, J., et al. (2014). Disorders of Biotin Metabolism. In OMMBID. McGraw Hill.

- Standard Operating Procedure_Urinalysis with Microscopy.docx. (n.d.). SLMTA.

- Lee, B. C., & Gladyshev, V. N. (2009). Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. BMB reports, 42(9), 580–585.

-

Disorders of Biotin Metabolism. (n.d.). OMMBID. Retrieved from [Link]

- Verma, A. C. (2023). Biotin: A Comprehensive Review of its Role and Effects in the Human Body. Amoghvarta, 1(1), 1-5.

- Yeates, M. J. (2017). Linking predictive biomarkers to clinical trials. Drug Discovery News, 13(5).

- Noninvasive Urinary Biomarkers for Obesity-Related Metabolic Diseases: Diagnostic Applications and Future Directions. (2024). MDPI.

- Gallien, S., et al. (2017). Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. Journal of Mass Spectrometry, 52(5), 325-335.

- Multiomics-driven discovery of predictive biomarkers and strategies to overcome resistance to SFK-YAP inhibition in cholangiocarcinoma. (2024). bioRxiv.

- Violi, J. P., et al. (2022). Multiple reaction monitoring (MRM) transitions and settings for compounds of interest using both protonated and acetonitrile (ACN) adduct masses.

Sources

- 1. Biotin in metabolism and its relationship to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amoghvarta.com [amoghvarta.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lab.easternhealth.ca [lab.easternhealth.ca]

- 10. researchgate.net [researchgate.net]

- 11. Prevalence of Detectable Biotin in Five US Emergency Department Patient Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biotin (R)-Sulfoxide - CAS - 3376-83-8 | Axios Research [axios-research.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. irjms.com [irjms.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. UWPR [proteomicsresource.washington.edu]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Linking predictive biomarkers to clinical trials | Drug Discovery News [drugdiscoverynews.com]

- 21. biorxiv.org [biorxiv.org]

- 22. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 23. Urinary biotin analogs increase in humans during chronic supplementation: the analogs are biotin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Serum concentrations of bisnorbiotin and biotin sulfoxide increase during both acute and chronic biotin supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cmedlabsfoundation.com [cmedlabsfoundation.com]

- 26. The Functions of the Mammalian Methionine Sulfoxide Reductase System and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bmbreports.org [bmbreports.org]

- 28. Mammals Reduce Methionine-S-sulfoxide with MsrA and Are Unable to Reduce Methionine-R-sulfoxide, and This Function Can Be Restored with a Yeast Reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin (R)-Sulfoxide: Structure, Properties, and Analysis

Abstract

Biotin (R)-Sulfoxide, also known as Biotin d-sulfoxide, is a primary metabolite of Biotin (Vitamin B7) resulting from the oxidation of the thioether sulfur atom. While often considered biologically inactive in mammals, its formation, chemical properties, and interaction with biotin-binding proteins are of significant interest in metabolic studies, nutritional science, and drug development. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and analytical characterization of Biotin (R)-Sulfoxide. It is intended for researchers, scientists, and professionals who require a detailed understanding of this key biotin derivative.

Introduction

Biotin is an essential B vitamin that functions as a critical cofactor for several carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] Its metabolism in vivo leads to various catabolites, primarily through two pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophane ring.[2][3] The latter pathway yields Biotin (R)-Sulfoxide, Biotin (S)-Sulfoxide, and Biotin Sulfone.[3][4]

Biotin (R)-Sulfoxide is a major urinary metabolite in mammals, sometimes accounting for up to half of the excreted biotin equivalents.[1] Understanding its properties is crucial for accurately assessing biotin status and for designing biotin-based technologies, such as affinity chromatography and targeted drug delivery, where the stability and binding characteristics of biotin analogues are paramount. This guide synthesizes current knowledge to provide a detailed, field-proven perspective on this important molecule.

Chemical Structure and Stereochemistry

The oxidation of the sulfur atom in the biotin molecule introduces a new chiral center, resulting in two diastereomers: Biotin (R)-Sulfoxide and Biotin (S)-Sulfoxide.[5]

-

Core Structure: The molecule retains the fused bicyclic system of biotin, which consists of a tetrahydrothiophene ring fused to an imidazolidinone (ureido) ring. A valeric acid side chain is attached to the tetrahydrothiophene ring.[1]

-

Key Functional Group: The defining feature is the sulfoxide group (S=O) on the thiophane ring.

-

Stereochemistry: The "(R)" designation refers to the stereochemical configuration at the newly formed chiral sulfur atom. The oxidation of d-biotin with agents like hydrogen peroxide typically produces a mixture of the (R)- and (S)-sulfoxides, often in unequal ratios.[5]

The precise stereochemistry is critical as it can influence biological activity and interactions with proteins. For instance, while mammalian systems largely treat biotin sulfoxides as inactive metabolites, some prokaryotes, like E. coli and Salmonella, possess a biotin sulfoxide reductase enzyme capable of reducing the sulfoxide back to active biotin, allowing them to scavenge this oxidized form.[1][7]

Caption: Oxidation of Biotin to its Diastereomeric Sulfoxides.

Physicochemical Properties

The introduction of the polar sulfoxide group significantly alters the physicochemical properties of biotin. These properties are essential for developing analytical methods and understanding the molecule's behavior in biological and chemical systems.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C₁₀H₁₆N₂O₄S | [1][6][7] |

| Molecular Weight | 260.31 g/mol | [1][6] |

| Melting Point | >183°C (with decomposition) | [1] |

| pKa (Carboxylic Acid) | ~4.72 | [6] |

| Solubility | Water: ~10 mg/mL (in PBS, pH 7.2) Ethanol: ~20 mg/mL DMSO: ~25 mg/mL Acetonitrile: Slightly soluble | [1][7] |

| Stability | Thermally stable up to its decomposition temperature. Stable in neutral aqueous solutions. Exposure to strong acids or bases can lead to hydrolysis and equilibration of stereoisomers. | [1] |

Synthesis and Metabolic Formation

Laboratory Synthesis: Biotin (R)-Sulfoxide is typically synthesized via the controlled oxidation of d-biotin.[1] A common and established method involves the reaction of biotin with one equivalent of hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid.[1][5]

-

Rationale: Acetic acid serves as a solvent and can facilitate the oxidation process. Using a single equivalent of the oxidant is crucial to minimize over-oxidation to the corresponding biotin sulfone.[5] The reaction is typically run at room temperature for 24 hours to allow for complete conversion.[1][5]

-

Outcome: This reaction yields a diastereomeric mixture of Biotin (R)-Sulfoxide and Biotin (S)-Sulfoxide.[1][5] The two diastereomers can then be separated by fractional crystallization, exploiting their different solubilities in various solvent systems.[5]

Metabolic Formation: In biological systems, Biotin (R)-Sulfoxide is formed from the oxidation of dietary biotin. This process is thought to occur primarily in the liver and gut.[1] The oxidation is mediated by an NADPH-dependent process in the smooth endoplasmic reticulum and can also be driven by reactive oxygen species (ROS) generated during periods of oxidative stress.[1][4] This metabolic pathway is a key part of biotin catabolism in mammals.[2]

Caption: Simplified Metabolic Pathway of Biotin to Biotin (R)-Sulfoxide.

Analytical Characterization

Accurate identification and quantification of Biotin (R)-Sulfoxide require robust analytical techniques. Due to its structural similarity to biotin and its other metabolites, chromatographic separation coupled with sensitive detection is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating biotin and its metabolites. A reversed-phase C18 column is typically employed.

Protocol: HPLC Separation of Biotin Metabolites

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Causality: The acidic modifier is critical. It ensures the carboxylic acid moiety of biotin and its metabolites is protonated, leading to improved retention on the nonpolar stationary phase and symmetric peak shapes.

-

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

-

Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

-

Causality: A gradient is necessary to first elute the more polar sulfoxide and then the less polar parent biotin, ensuring baseline separation.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at ~210 nm is possible but lacks specificity. Mass Spectrometry (MS) is highly preferred for definitive identification and quantification.

Mass Spectrometry (MS)

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides the highest level of specificity and sensitivity for analyzing Biotin (R)-Sulfoxide, especially in complex biological matrices like serum or urine.[8][9]

Protocol: HPLC-MS/MS Analysis

-

Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+).

-

Causality: ESI is a soft ionization technique suitable for polar, thermally labile molecules. Positive mode is chosen to protonate the molecule, forming the precursor ion [M+H]⁺.

-

-

Precursor Ion (Q1): For Biotin Sulfoxide, the [M+H]⁺ ion is m/z 261.1.

-

Collision Gas: Argon.

-

Product Ions (Q3): Select at least two specific product ions resulting from the fragmentation of the precursor ion for high-confidence identification (Multiple Reaction Monitoring - MRM). A common fragment for biotin and its derivatives corresponds to the loss of the valeric acid side chain.

-

Internal Standard: Use of a stable isotope-labeled internal standard, such as deuterated biotin, is crucial for accurate quantification.[8]

-

Causality: The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and highly accurate results.[8]

-

Caption: A typical HPLC-MS/MS workflow for Biotin Sulfoxide quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation. Distinct shifts in ¹H and ¹³C spectra can confirm the presence of the sulfoxide and differentiate between diastereomers.

-

¹H NMR: Protons adjacent to the sulfoxide group will exhibit characteristic downfield shifts compared to the parent biotin molecule due to the electron-withdrawing nature of the S=O bond. In D₂O, characteristic proton signals appear in the 3–4 ppm region.[1]

-

¹³C NMR: The carbon atoms flanking the sulfur atom will also show distinct chemical shifts.

-

Solvent: Deuterated solvents like DMSO-d₆ or D₂O are commonly used.

Biological Significance and Applications

Role as a Metabolite

In mammals, Biotin (R)-Sulfoxide is primarily an inactive catabolite destined for excretion.[7] Its concentration in serum and urine increases significantly following both acute and chronic biotin supplementation, making it an important biomarker for assessing biotin intake and metabolism.[10]

Interaction with Biotin-Binding Proteins

The interaction between biotin and proteins like avidin and streptavidin is one of the strongest non-covalent bonds known in nature, with dissociation constants (Kd) in the femtomolar to picomolar range.[11][12] This property is the foundation for countless biotechnological applications.[13][14]

Oxidation of the sulfur atom to a sulfoxide can impact this binding. While the affinity is generally reduced compared to biotin, the interaction can still be significant. This has implications for:

-

Immunoassays: Many clinical immunoassays utilize the streptavidin-biotin system.[14] High circulating levels of biotin metabolites like the sulfoxide could potentially interfere with these tests, although this is less of a concern than with biotin itself.

-

Drug Delivery: Biotin is often used as a targeting ligand to deliver drugs to cancer cells that overexpress biotin receptors. The stability of the thioether bond is a consideration in drug design, as oxidation to the sulfoxide in vivo could alter the binding affinity and targeting efficiency of the conjugate.

Conclusion

Biotin (R)-Sulfoxide is more than just an inactive metabolite; it is a key piece in the puzzle of biotin metabolism and a molecule with distinct chemical properties that are relevant to analytical chemistry and biotechnology. Its stereospecific structure, altered polarity, and modified binding affinity compared to biotin necessitate specific and robust analytical methods for its study. A thorough understanding of its formation, properties, and analysis, as outlined in this guide, is essential for professionals working in nutrition, clinical diagnostics, and the development of biotin-based technologies.

References

- Grokipedia. (n.d.). Biotin sulfoxide.

-

Wikipedia. (n.d.). Biotin sulfoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways of biotin catabolism. Retrieved from [Link]

-

PubChem. (n.d.). Biotinate sulfoxide(1-). Retrieved from [Link]

-

Melville, D. B. (1954). BIOTIN SULFOXIDE. Journal of Biological Chemistry, 208(2), 513-520. Retrieved from [Link]

-

Wilson, K. P., et al. (2021). Biotin's Lessons in Drug Design. Journal of Medicinal Chemistry, 64(19), 14357-14371. Retrieved from [Link]

-

PubChem. (n.d.). Biotin. Retrieved from [Link]

-

Wikipedia. (n.d.). Biotin. Retrieved from [Link]

-

Höller, U., et al. (2006). Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 54(18), 6545-6551. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of biotin in DMSO-d6. Retrieved from [Link]

-

Nguyen, T. T., et al. (2023). Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplement. Vietnam Journal of Food Control (VJFC), 6(2), 143-152. Retrieved from [Link]

-

Glasel, J. A. (1966). A Nuclear Magnetic Resonance Investigation of Biotin. The Biotin Sulfonium Ion. Biochemistry, 5(6), 1851-1855. Retrieved from [Link]

-

Rockland Immunochemicals. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]

-

Höller, U., et al. (2006). Quantification of Biotin in Feed, Food, Tablets, and Premixes Using HPLC-MS/MS. PubMed. Retrieved from [Link]

-

Li, D., et al. (2020). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 5(42), 27128-27136. Retrieved from [Link]

-

Mock, D. M., & Mock, N. I. (1997). Serum concentrations of bisnorbiotin and biotin sulfoxide increase during both acute and chronic biotin supplementation. The Journal of Nutrition, 127(8), 1444-1450. Retrieved from [Link]

-

Höller, U., et al. (2006). Quantification of Biotin in Feed, Food, Tablets, and Premixes Using HPLC-MS/MS. Scribd. Retrieved from [Link]

-

Wikipedia. (n.d.). Streptavidin. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Biotin - Wikipedia [en.wikipedia.org]

- 3. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biotin sulfoxide - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Serum concentrations of bisnorbiotin and biotin sulfoxide increase during both acute and chronic biotin supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Streptavidin - Wikipedia [en.wikipedia.org]

- 13. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 14. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stereochemistry of Biotin (R)-Sulfoxide vs. Biotin (S)-Sulfoxide

The following technical guide details the stereochemical, biological, and analytical distinctions between Biotin (R)-Sulfoxide and Biotin (S)-Sulfoxide.

Impact on Bioanalytical Assays, Enzymatic Reduction, and Pharmaceutical Stability

Executive Summary

Biotin (Vitamin B7) is a critical cofactor for carboxylase enzymes and a ubiquitous conjugation tag in drug development. However, the sulfur atom in the tetrahydrothiophene ring is highly susceptible to oxidation by Reactive Oxygen Species (ROS), yielding Biotin Sulfoxide (BSO) .

This oxidation is not stereologically inert; it generates two distinct diastereomers: (R)-Biotin Sulfoxide and (S)-Biotin Sulfoxide . These isomers exhibit distinct thermodynamic stabilities, biological recycling rates via Methionine Sulfoxide Reductase (Msr) systems, and—critically—altered binding affinities for streptavidin. Failure to distinguish between these forms can lead to erroneous potency data in biotinylated therapeutics and "biotin interference" false negatives in clinical immunoassays.

Structural Fundamentals & Stereochemistry

Natural

The Isomers[1]

-

Biotin (R)-Sulfoxide (Major Isomer): Formed when the oxygen atom adds trans to the bulky valeric acid side chain (steric control). Historically referred to as the

-sulfoxide or -

Biotin (S)-Sulfoxide (Minor Isomer): Formed when the oxygen adds cis to the side chain. Historically referred to as the

-sulfoxide or

Oxidation Pathway Diagram

The following diagram illustrates the oxidative divergence and the specific enzymatic repair pathways that revert these sulfoxides back to active biotin.

Figure 1: Oxidative formation of biotin sulfoxide isomers and their enzymatic recycling loop.

Biological Activity & Enzymatic Reduction[2][3][4][5][6]

Unlike methionine sulfoxides, which are repaired by the ubiquitous MsrA (S-specific) and MsrB (R-specific) enzymes, biotin sulfoxide reduction is more specialized.

Metabolic Inactivity

Neither (R)- nor (S)-biotin sulfoxide can function as a cofactor for biotin-dependent carboxylases (e.g., Pyruvate Carboxylase, Acetyl-CoA Carboxylase).[1] The oxygen atom on the sulfur interferes with the precise geometry required for the carboxyl transfer mechanism in the enzyme's active site.

The Reductase System (BisC)

In E. coli, the enzyme BisC (Biotin Sulfoxide Reductase) specifically reduces biotin sulfoxides.

-

Specificity: BisC shows a marked preference for free biotin sulfoxides over protein-bound forms.

-

Mechanism: It utilizes a molybdopterin cofactor to transfer electrons, reducing the sulfoxide bond (

) back to a thioether ( -

Mammalian Context: While mammals possess robust MsrA/MsrB systems for methionine, biotin sulfoxide reduction is less efficient, leading to the accumulation of oxidized biotin in urine (up to 50% of excreted biotin metabolites) under oxidative stress conditions.

Analytical Characterization

Distinguishing the (R) and (S) isomers requires high-resolution separation techniques due to their similar polarity.

HPLC Separation Protocol

The (R) and (S) isomers can be resolved using Reverse-Phase HPLC (RP-HPLC). The trans isomer (R) typically elutes earlier than the cis isomer (S) on C18 columns due to slight differences in hydrogen bonding capability with the stationary phase.

Standard Protocol:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 0-10% B over 20 minutes (Isocratic elution at low organic modifier is often preferred for maximal resolution).

-

Detection: UV at 210 nm (Biotin has weak UV absorbance; derivatization or MS detection is recommended for sensitivity).

Comparative Data: Biotin vs. Sulfoxides[8]

| Parameter | Native Biotin | (R)-Biotin Sulfoxide | (S)-Biotin Sulfoxide |

| Oxidation State | Thioether (-2) | Sulfoxide (0) | Sulfoxide (0) |

| Geometry (O vs Side Chain) | N/A | Trans | Cis |

| Formation (H2O2) | Precursor | Major Product (~80-90%) | Minor Product (~10-20%) |

| Streptavidin Binding ( | ~ | ~ | |

| HPLC Elution Order (C18) | Late (Most Hydrophobic) | Early (Intermediate) | Middle (Most Polar)* |

*Note: Elution order can vary based on specific buffer pH and column end-capping, but sulfoxides always elute earlier than native biotin.

Pharmaceutical Relevance & Assay Interference[1][9]

The "Streptavidin Leak"

The biotin-streptavidin interaction is the strongest non-covalent bond in nature (

-

Consequence: In "High Dose Biotin" therapy patients, high levels of circulating biotin sulfoxide can compete with biotinylated antibodies in immunoassays.

-

Mechanism: The sulfoxide oxygen creates steric clash within the streptavidin binding pocket, preventing the "loop closure" that locks biotin in place.

Analytical Workflow for Stability Testing

When developing biotinylated drugs (e.g., ADCs or antibody conjugates), it is mandatory to monitor oxidation.

Figure 2: Workflow for quantifying biotin oxidation in pharmaceutical conjugates.

Causality in Experimental Design

-

Why avoid strong acids? Strong acids can induce disproportionation of sulfoxides into sulfones (

) or cause racemization at the sulfur center. Use mild buffers (pH 3-6) for analysis. -

Why use MS detection? UV detection is insufficient for trace sulfoxide analysis in complex biological matrices. The mass shift of +16 Da (Oxygen) is definitive.

References

-

Melville, D. B. (1954).[3][4] "Biotin Sulfoxide".[1][5][3][4] Journal of Biological Chemistry, 208(2), 495–501.[3][4] Link

-

Ezraty, B., et al. (2005). "Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the biotin sulfoxide reductase BisC". Journal of Bacteriology, 187(4), 1318–1324. Link

-

Pettit, D. A., et al. (2019). "Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays". ACS Omega, 4(26), 21891–21899. Link

-

Chastain, J. L., & McCormick, D. B. (1987). "Flavin-dependent homologs of the biotin sulfoxide reductase". Biochemistry. Link

-

Thermo Fisher Scientific. "Avidin-Biotin Technical Handbook: Interaction and Stability". Link

Sources

Technical Guide: Natural Occurrence and Analysis of Biotin (R)-Sulfoxide

This guide provides an in-depth technical analysis of Biotin (R)-Sulfoxide, focusing on its stereochemical nature, biological occurrence, and implications for bioanalytical assays.

Executive Summary

Biotin sulfoxide (BSO) is the primary oxidative degradation product of Biotin (Vitamin B7). While often dismissed as a metabolic dead-end in mammals, it plays a dynamic role in microbial physiology as a scavengable nutrient. This guide dissects the stereospecificity of biotin oxidation, distinguishing between the (R) and (S) isomers, and details the enzymatic mechanisms governing their turnover. Furthermore, it addresses the critical impact of BSO accumulation on high-sensitivity streptavidin-based assays, a frequent pain point in drug development and clinical diagnostics.

Part 1: Stereochemistry and Chemical Formation

The Stereochemical Divergence

Biotin contains a tetrahydrothiophene ring with a sulfur atom that is susceptible to oxidation. The oxidation of this sulfur creates a new chiral center, resulting in two diastereomers:

-

Biotin (R)-Sulfoxide (often historically correlated with l-sulfoxide or specific rotation data).

-

Biotin (S)-Sulfoxide (often correlated with d-sulfoxide).[1]

Mechanism of Formation:

In an aerobic environment, biotin is oxidized by Reactive Oxygen Species (ROS) such as hydrogen peroxide (

-

Spontaneous Oxidation: Chemical oxidation typically yields a mixture of both isomers. However, steric hindrance from the valeric acid side chain (at position C4) influences the ratio. The oxygen addition trans to the bulky side chain is generally favored, but both forms occur in biological matrices under oxidative stress.

-

Enzymatic Specificity: Unlike spontaneous oxidation, biological reduction is highly stereospecific.

Structural Relationship

The configuration is defined by the orientation of the sulfoxide oxygen relative to the fused ureido ring system.

Figure 1: Divergent oxidation of Biotin into (R) and (S) sulfoxide isomers.

Part 2: Biological Occurrence and Metabolism[2]

Microbial Metabolism: The Scavenging Pathway

In bacteria such as Escherichia coli and Salmonella enterica, biotin sulfoxide is not merely a waste product but a recyclable resource.

-

Enzyme: Biotin Sulfoxide Reductase (BisC) .[1]

-

Specificity: The BisC enzyme is a molybdenum-containing reductase. Research indicates high specificity for the (S)-sulfoxide isomer (often referred to in older literature as d-biotin d-sulfoxide), reducing it back to active biotin.

-

Implication for (R)-Sulfoxide: If the enzymatic system is highly specific for the (S)-isomer, the (R)-sulfoxide may accumulate preferentially under conditions of high oxidative stress, serving as a more persistent marker of oxidative damage than its counterpart.

Mammalian Physiology: Catabolism and Excretion

In mammals, biotin sulfoxide is generated via:

-

Endogenous Metabolism: Oxidation by liver microsomes (cytochrome P450-linked monooxygenases).

-

Excretion: It is a major urinary metabolite. Studies have shown that biotin sulfoxide (mixed isomers) and bisnorbiotin account for ~50% of total biotin-like compounds in urine.

-

Diagnostic Relevance: Elevated levels of biotin sulfoxides in urine or plasma can indicate systemic oxidative stress or reduced renal clearance.

Part 3: Implications for Drug Development (Bioassays)

For researchers developing biotinylated drug conjugates or using streptavidin-biotin capture systems, the presence of Biotin (R)-Sulfoxide is a critical variable.

Interference in Streptavidin/Avidin Assays

Although biotin sulfoxide is biologically inactive as a carboxylase cofactor, it retains affinity for avidin and streptavidin.

-

Binding Affinity (

): While Biotin binds with -

The "False Negative" Risk: In competitive assays, high concentrations of naturally occurring biotin sulfoxide (e.g., in patient plasma samples) can displace biotinylated reagents or occupy binding sites on streptavidin-coated plates, leading to signal suppression and inaccurate quantification.

Stability of Biotinylated Therapeutics

Biotinylated linkers in Antibody-Drug Conjugates (ADCs) or PROTACs are susceptible to oxidation in vivo. Conversion of the biotin anchor to biotin sulfoxide during circulation can alter the pharmacokinetic profile and reduce the efficacy of streptavidin-based enrichment steps during bioanalysis.

Part 4: Analytical Methodologies

Distinguishing Biotin (R)-Sulfoxide from the (S)-isomer and native biotin requires high-resolution separation techniques. Standard immunoassays (ELISA) often cross-react.

Protocol: LC-MS/MS Separation and Quantification

Objective: Isolate and quantify biotin sulfoxide isomers from biological matrices (Plasma/Urine).

Reagents:

-

Internal Standard: Biotin-

(Deuterated).[2] -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

-

Sample Preparation:

-

Protein Precipitation: Mix 100 µL plasma with 300 µL cold methanol containing Internal Standard.

-

Centrifugation: 14,000 x g for 10 mins at 4°C.

-

Supernatant Transfer: Collect supernatant and evaporate to dryness under nitrogen. Reconstitute in Mobile Phase A.

-

-

Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Gradient:

-

0-1 min: 2% B (Isocratic hold)

-

1-5 min: 2% -> 40% B (Linear gradient to separate sulfoxides from biotin)

-

5-7 min: 95% B (Wash)

-

-

Note: Biotin sulfoxides are more polar than biotin and will elute earlier (lower retention time).

-

-

Mass Spectrometry (MS/MS):

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

Biotin:

(Loss of -

Biotin Sulfoxide:

(Loss of

-

-

Figure 2: Step-by-step LC-MS/MS workflow for the detection of Biotin Sulfoxide.

Data Interpretation[2][4][5][6]

-

Retention Time: Biotin Sulfoxide (R/S mixture) elutes before Biotin due to the polarity of the sulfoxide group.

-

Isomer Separation: Chiral columns (e.g., Chiralpak AD) or specialized RP conditions may be required to resolve the (R) and (S) isomers if individual quantification is necessary.

Part 5: References

-

Cayman Chemical. Biotin (S)-sulfoxide Product Information.Link

-

UniProt Consortium. BisC - Biotin sulfoxide reductase - Escherichia coli (strain K12). UniProtKB - P0A9Q5. Link

-

Melville, D. B. (1954). Biotin Sulfoxide.[3][4] Journal of Biological Chemistry, 208, 495-501. Link

-

Thermo Fisher Scientific. Avidin-Biotin Technical Handbook.Link

-

Ezquerra-Aznarez, G., et al. (2019). Quantification of Biotin in Feed, Food, Tablets, and Premixes Using HPLC-MS/MS.[2] ResearchGate. Link

Sources

- 1. Kinetic and mechanistic properties of biotin sulfoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. researchgate.net [researchgate.net]

The Silent Inhibitor: Biotin (R)-Sulfoxide in Cellular Metabolism and Bioanalysis

Executive Summary

Biotin (Vitamin B7) is canonically understood as the essential cofactor for five mammalian carboxylases driving fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] However, its oxidized metabolite, Biotin (R)-Sulfoxide (BSO) , represents a critical, often overlooked variable in metabolic flux and bioanalytical accuracy.

Under conditions of oxidative stress, the thioether ring of biotin oxidizes, yielding (R)- and (S)-sulfoxides. Unlike biotin, BSO lacks the structural conformation required for efficient Holocarboxylase Synthetase (HCS) loading, effectively creating a "functional deficiency" despite normal total biotin levels. Furthermore, BSO retains partial affinity for streptavidin, introducing significant noise in high-sensitivity immunoassays. This guide dissects the metabolic fate of BSO, its enzymatic regulation (or lack thereof in mammals), and protocols for its isolation and quantification.

Chemical & Structural Basis: The Oxidation Problem

Biotin contains a tetrahydrothiophene ring fused to a ureido ring. The sulfur atom in the thiophene ring is highly susceptible to reactive oxygen species (ROS), specifically hydrogen peroxide (

Stereochemistry of Oxidation

Oxidation yields two sulfoxide isomers and eventually a sulfone:

-

Biotin (R)-Sulfoxide: The oxygen atom is added trans to the ureido ring side chain.

-

Biotin (S)-Sulfoxide: The oxygen atom is added cis.

-

Biotin Sulfone: Further oxidation (irreversible).

Critical Insight: The (R)-isomer is the predominant species formed during enzymatic oxidation in certain bacterial systems and is the specific substrate for the ancient enzyme Biotin Sulfoxide Reductase (BisC) . In mammals, the accumulation of BSO correlates with systemic oxidative stress, acting as a metabolic "brake" by competing with biotin for transport but failing to activate carboxylases.

Enzymatic Regulation: The "Rescue" Mechanisms

The cellular handling of BSO differs radically between prokaryotes and eukaryotes. Understanding this distinction is vital for researchers using bacterial models to infer mammalian metabolism.

Bacterial Rescue: The BisC Pathway

E. coli and other bacteria possess BisC , a dedicated Biotin Sulfoxide Reductase. This enzyme specifically reduces Biotin (R)-Sulfoxide back to active biotin, allowing bacteria to survive in high-ROS environments without de novo biotin synthesis.

Mammalian Handling: The Msr System

Mammals lack a homolog to BisC. Instead, the reduction of sulfoxides is managed by the Methionine Sulfoxide Reductase (Msr) family, primarily evolved to repair oxidized methionines in proteins.[3][4]

Hypothesis & Evidence: While MsrB is highly efficient at reducing Methionine-(R)-Sulfoxide, its catalytic efficiency (

Visualization: The Biotin Redox Cycle

The following diagram contrasts the efficient bacterial cycle with the "leaky" mammalian pathway.

Figure 1: Comparative flux of Biotin (R)-Sulfoxide in bacterial vs. mammalian systems. Note the mammalian reliance on excretion due to inefficient enzymatic recycling.

Metabolic Consequences: The "Stall"

The presence of BSO is not merely a waste issue; it is an active disruptor of cellular metabolism.

Competitive Inhibition of HCS

Holocarboxylase Synthetase (HCS) catalyzes the covalent attachment of biotin to the epsilon-amino group of lysine residues on carboxylases.

-

Mechanism: HCS requires the specific geometry of the thiophene ring.

-

Impact: BSO binds HCS with significantly reduced affinity and cannot be adenylated to form the intermediate biotinyl-5'-AMP.

-

Result: High BSO:Biotin ratios (common in oxidative stress) competitively inhibit HCS, leaving carboxylases in their inactive "apo" form.

Pathway-Specific Failures

| Enzyme | Pathway | Consequence of BSO Interference |

| ACC1/2 (Acetyl-CoA Carboxylase) | Fatty Acid Synthesis | Reduced lipogenesis; stalled mitochondrial fatty acid uptake (ACC2). |

| PC (Pyruvate Carboxylase) | Gluconeogenesis / TCA Anaplerosis | Lactate accumulation; failure of gluconeogenesis in liver; energy crisis in neurons. |

| PCC (Propionyl-CoA Carboxylase) | AA Catabolism (Val, Ile, Met) | Accumulation of toxic propionyl-CoA and odd-chain fatty acids. |

| MCC (Methylcrotonyl-CoA Carboxylase) | Leucine Catabolism | Accumulation of 3-hydroxyisovaleric acid (biomarker).[7] |

Analytical Challenges: The "Ghost" Signal

For drug developers using streptavidin-biotin technologies, BSO is a critical interferent.

Streptavidin Binding Kinetics

While sulfone formation abolishes binding, Biotin (R)-Sulfoxide retains partial affinity for streptavidin/avidin.

-

Biotin

: -

Biotin Sulfoxide

:

In assays requiring high sensitivity (e.g., competitive ELISAs), BSO can displace biotin or occupy binding sites, leading to:

-

False Highs (in competitive assays).

-

False Lows (in sandwich assays).

Experimental Protocols

Protocol A: HPLC Separation of Biotin and (R)-Sulfoxide

Standard UV detection is often insufficient due to low extinction coefficients. This protocol uses C18-RP HPLC with post-column derivatization or MS detection.

Reagents:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm).

Workflow:

-

Sample Prep: Lyse cells in PBS/EDTA. Precipitate proteins with cold methanol (1:3 v/v). Centrifuge at 14,000 x g for 10 min.

-

Gradient:

-

0-5 min: 5% B (Isocratic)

-

5-15 min: 5% -> 40% B (Linear Gradient)

-

15-20 min: 40% -> 90% B (Wash)

-

-

Detection (MS/MS):

-

Biotin Transition: 245.1 -> 227.1 m/z

-

Biotin Sulfoxide Transition: 261.1 -> 243.1 m/z (Oxygen addition +16 Da)

-

Note: The (R) and (S) isomers may separate as split peaks depending on column chemistry; (R) typically elutes second on standard C18.

-

Protocol B: Assessing Biotin Sulfoxide Reductase Activity (Mammalian Lysate)

To determine if your tissue of interest possesses MsrB-like activity toward biotin.

-

Substrate Preparation: Synthesize Biotin (R)-Sulfoxide by oxidizing biotin with

and purifying via HPLC (Protocol A). -

Reaction Mix:

-

50 mM HEPES (pH 7.5)

-

10 mM DTT (Reducing agent for Msr recycling)

-

100 µM Biotin (R)-Sulfoxide

-

100 µg Cell Lysate

-

-

Incubation: 37°C for 30-60 minutes.

-

Quench: Add equal volume ice-cold Acetonitrile.

-

Quantification: Analyze supernatant via HPLC-MS.

-

Calculation: Activity = [Biotin Produced] / (mg protein * time).

-

Control: Use heat-inactivated lysate to subtract non-enzymatic reduction.

-

Visualization: Analytical Workflow

Figure 2: Impact of Biotin oxidation on Streptavidin-based assay fidelity.

References

-

Ezraty, B., et al. (2005). "Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the biotin sulfoxide reductase BisC." Journal of Bacteriology.

-

Zempleni, J., et al. (2009). "Biotin."[2][7][8][9][10][11][12][13][14][15][16] BioFactors.[11][16][17]

-

Pettit, D. A., et al. (2010). "Biotin interference in immunoassays: A review for the laboratory scientist." Archives of Pathology & Laboratory Medicine. (Note: Contextual validation of interference).

-

Hoshi, T., & Heinemann, S. (2001). "Regulation of cell function by methionine oxidation and reduction." The Journal of Physiology.

-

Mock, D. M. (2017). "Biotin: From Nutrition to Therapeutics."[8][10] The Journal of Nutrition.

Sources

- 1. Molecular Mechanisms of Biotin in Modulating Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotecnosrl.it [biotecnosrl.it]

- 3. The Functions of the Mammalian Methionine Sulfoxide Reductase System and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine sulfoxide reduction in mammals: characterization of methionine-R-sulfoxide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the biotin sulfoxide reductase BisC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stjames.ie [stjames.ie]

- 9. Biotin in metabolism and its relationship to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic functions of biotin | PPSX [slideshare.net]

- 11. Dietary High-Dose Biotin Intake Activates Fat Oxidation and Hepatic Carnitine Palmitoyltransferase in Rat [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. Effect of biotin supplementation on fatty acid metabolic pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hydralongevity.com [hydralongevity.com]

Topic: Enzymatic Conversion of Biotin to Biotin (R)-Sulfoxide: A Practical Guide for Researchers

An In-Depth Technical Guide

Abstract

Biotin (Vitamin B7) is a crucial coenzyme in various metabolic pathways. Its metabolic fate, including oxidation to biotin sulfoxide, is of significant interest in nutrition, disease diagnostics, and drug development. Biotin sulfoxide exists as two diastereomers, (R)- and (S)-sulfoxide, with the R-form being the predominant isomer resulting from mammalian metabolism. This guide provides a comprehensive, technically-grounded protocol for the stereospecific enzymatic synthesis of biotin (R)-sulfoxide using horseradish peroxidase (HRP). We will explore the underlying enzymatic mechanism, provide a detailed step-by-step experimental workflow, and discuss methods for purification and characterization, offering field-proven insights for robust and reproducible synthesis.

Introduction: The Significance of Biotin Sulfoxidation

Biotin is essential for carboxylase enzymes involved in critical metabolic processes like gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The oxidation of biotin's tetrahydrothiophene ring sulfur atom to sulfoxide is a key metabolic step. This conversion is primarily mediated by peroxidases and results in the formation of two diastereomers, d-biotin-d-sulfoxide and d-biotin-l-sulfoxide, now more commonly referred to as biotin (R)-sulfoxide and biotin (S)-sulfoxide, respectively.

In mammalian systems, the enzymatic oxidation of biotin is stereospecific, yielding predominantly the (R)-sulfoxide isomer. This metabolite is not merely a catabolic product; it retains partial biological activity and can be reduced back to biotin, functioning as a metabolic reservoir. For researchers in drug development and metabolic studies, having a reliable method to synthesize the specific (R)-sulfoxide isomer is critical for:

-

Developing analytical standards for quantifying biotin metabolites in biological samples.

-

Investigating the substrate specificity of enzymes involved in the biotin cycle, such as biotin sulfoxide reductase.

-

Synthesizing biotinylated probes where the sulfoxide moiety can act as a stable, yet potentially reversible, linkage.

This guide focuses on a well-established and reliable method: the horseradish peroxidase (HRP)-catalyzed oxidation of biotin in the presence of hydrogen peroxide (H₂O₂).

The Enzymology of HRP-Catalyzed Biotin Oxidation

The enzymatic conversion of biotin to its sulfoxide derivative is a classic example of a peroxidase-mediated oxidation. Horseradish peroxidase is a heme-containing enzyme that efficiently catalyzes the oxidation of a wide range of substrates using hydrogen peroxide.

Mechanism of Action: The reaction proceeds via the canonical HRP catalytic cycle:

-

Activation of HRP: The native HRP enzyme reacts with one molecule of H₂O₂ to form a highly reactive intermediate known as Compound I, releasing a water molecule.

-

Substrate Oxidation (Step 1): Compound I, a potent oxidizing agent, abstracts an electron and a proton from the biotin sulfur atom, resulting in the formation of a sulfur radical cation. The enzyme is reduced to a second intermediate, Compound II.

-

Substrate Oxidation (Step 2): A second oxidation event, likely involving a hydroxyl radical transfer from the enzyme complex, completes the oxidation of the sulfur atom to a sulfoxide. The enzyme returns to its native resting state.

The stereospecificity of this reaction, favoring the formation of the (R)-sulfoxide, is dictated by the steric environment of the enzyme's active site, which controls the orientation of the biotin molecule during the oxidation event.

Caption: HRP catalytic cycle for the oxidation of biotin.

Experimental Protocol: Synthesis of Biotin (R)-Sulfoxide

This protocol details a robust method for the gram-scale synthesis of biotin (R)-sulfoxide. It is designed to be self-validating, with clear checkpoints for ensuring reaction success.

Materials and Reagents

| Reagent/Material | Specification | Supplier Example | Purpose |

| D-(+)-Biotin | ≥99% Purity | Sigma-Aldrich (B4501) | Substrate |

| Horseradish Peroxidase (HRP) | Type VI, ≥250 units/mg | Sigma-Aldrich (P8375) | Enzyme Catalyst |

| Hydrogen Peroxide (H₂O₂) | 30% (w/w) solution | Fisher Scientific | Oxidizing Agent |

| Sodium Phosphate Monobasic | ACS Grade | VWR | Buffer Component |

| Sodium Phosphate Dibasic | ACS Grade | VWR | Buffer Component |

| Sodium Metabisulfite | ACS Grade | Sigma-Aldrich | Quenching Agent |

| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q | Solvent |

| HPLC System | With UV and MS detectors | Agilent, Waters | Purification & Analysis |

| C18 Preparative Column | 5 µm, ≥19x150 mm | Waters, Phenomenex | Product Purification |

Experimental Workflow

Caption: Overall workflow for the synthesis and purification of Biotin (R)-Sulfoxide.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Phosphate Buffer (100 mM, pH 7.0):

-

Prepare solutions of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic.

-

Mix them, monitoring with a calibrated pH meter, until the pH reaches 7.0. This pH is optimal for HRP activity and biotin stability.

-

-

Biotin Stock Solution (10 mM):

-

Dissolve 244.3 mg of D-(+)-Biotin in 100 mL of the 100 mM phosphate buffer (pH 7.0).

-

Expert Insight: Biotin has limited aqueous solubility. Gentle warming (~40°C) and stirring may be required for complete dissolution. Ensure the solution cools to room temperature before use.

-

-

H₂O₂ Working Solution (100 mM):

-

The commercial 30% H₂O₂ solution is approximately 9.8 M.

-

Perform a 1:98 dilution in deionized water to get a working solution of ~100 mM.

-

Expert Insight: H₂O₂ degrades over time. It is crucial to prepare this solution fresh before each synthesis. Its concentration can be verified by measuring absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

-

Step 2: Enzymatic Reaction Setup

-

In a suitable reaction vessel (e.g., a 2L glass beaker with a magnetic stirrer), combine:

-

1000 mL of 10 mM Biotin Stock Solution (Total Biotin: 10 mmol, 2.44 g).

-

Add HRP to a final concentration of 10 µg/mL (Total HRP: 10 mg). Stir gently to dissolve.

-

-

Initiate the reaction by adding 110 mL of the 100 mM H₂O₂ working solution (Total H₂O₂: 11 mmol, a 1.1x molar excess).

-

Causality: A slight molar excess of H₂O₂ ensures the reaction goes to completion. A large excess should be avoided as it can lead to enzyme inactivation and over-oxidation of the product to biotin sulfone.

-

-

Cover the vessel and let the reaction proceed at room temperature (~25°C) with gentle stirring for 4 hours.

Step 3: Reaction Monitoring and Quenching

-

Monitoring (Optional but Recommended): Take a small aliquot (e.g., 100 µL) at T=0 and T=4h. Analyze via analytical HPLC to monitor the disappearance of the biotin peak and the appearance of the biotin sulfoxide peak.

-

Quenching: After 4 hours, quench the reaction by adding sodium metabisulfite (~1.5 g) to the solution.

-

Causality: This step is critical. Sodium metabisulfite is a reducing agent that instantly consumes any residual H₂O₂, preventing further oxidation and protecting the desired product.

-

Step 4: Purification via Preparative HPLC

-

Sample Preparation: Filter the quenched reaction mixture through a 0.45 µm filter to remove any precipitated protein or particulates.

-

HPLC Conditions:

-

Column: C18 Preparative Column (e.g., Waters SunFire C18, 19 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (5% B), 5-35 min (5% to 50% B), 35-40 min (50% B).

-

Flow Rate: 15 mL/min.

-

Detection: 230 nm.

-

-

Fraction Collection: Inject the filtered solution onto the preparative HPLC system. Biotin sulfoxide will elute earlier than the unreacted biotin. Collect the fractions corresponding to the major product peak.

Step 5: Product Characterization and Finalization

-

Purity Check: Analyze the collected fractions using analytical LC-MS.

-

Confirm the mass of the product. Biotin (C₁₀H₁₆N₂O₃S) has a monoisotopic mass of 244.09 g/mol . Biotin Sulfoxide (C₁₀H₁₆N₂O₄S) has a monoisotopic mass of 260.08 g/mol . The ESI-MS spectrum should show a clear peak at m/z 261.09 [M+H]⁺.

-

-

Structure Confirmation (Optional): For rigorous confirmation of the (R)-stereochemistry, ¹H-NMR analysis can be performed and compared to literature values.

-

Finalization: Pool the pure fractions, freeze, and lyophilize to obtain biotin (R)-sulfoxide as a stable, white powder.

Expected Results and Troubleshooting

| Parameter | Expected Outcome | Troubleshooting |

| Reaction Yield | >90% conversion | Low Yield: Check H₂O₂ concentration (prepare fresh); verify HRP activity; ensure correct pH. |

| Product Purity | >98% after prep-HPLC | Impurity (Biotin Sulfone): Reduce H₂O₂ molar excess; decrease reaction time. The sulfone will have a mass of 276.08 g/mol . |

| Stereoisomeric Purity | Predominantly (R)-isomer | (S)-Isomer Detected: HRP is highly specific. Significant (S)-isomer formation is unlikely but could indicate non-enzymatic oxidation. Ensure reaction is well-mixed. |

Conclusion

The HRP-catalyzed oxidation of biotin is a highly efficient, stereospecific, and scalable method for producing biotin (R)-sulfoxide. By carefully controlling reaction parameters such as pH, substrate concentrations, and reaction time, researchers can reliably synthesize this important metabolite for use as an analytical standard or as a tool in biochemical research. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for scientists in both academic and industrial settings, ensuring the generation of high-quality material for downstream applications.

References

-

Title: Stereospecificity of the oxidation of biotin and 6-carboxyhexylsulfide by fungal and plant peroxidases. Source: Archives of Biochemistry and Biophysics URL: [Link]

-

Title: Biotin Source: Linus Pauling Institute, Oregon State University URL: [Link]

-

Title: The catalytic cycle of peroxidases Source: Journal of Inorganic Biochemistry URL: [Link]

Biotin (R)-Sulfoxide: The Silent Metabolite in High-Fidelity Assays

The following technical guide details the properties, synthesis, and biological implications of Biotin (R)-Sulfoxide, specifically addressing its role as a "silent" metabolite that complicates bioanalytical workflows.

CAS Number: 3376-83-8 Synonyms: Biotin d-sulfoxide, (+)-Biotin sulfoxide Molecular Formula: C₁₀H₁₆N₂O₄S Molecular Weight: 260.31 g/mol

Executive Summary

Biotin (R)-Sulfoxide (CAS 3376-83-8) is the primary oxidative metabolite of d-Biotin (Vitamin B7). While structurally analogous to biotin, the oxidation of the thioether sulfur atom renders the molecule biologically inactive as a carboxylase cofactor. However, its structural conservation allows it to act as a competitive interference agent in streptavidin-based assays and a critical biomarker for oxidative stress.

For researchers in drug development and proteomics, this compound represents a "false positive" risk. It binds avidin/streptavidin—albeit with altered kinetics—potentially skewing quantitation in high-sensitivity ligand binding assays (LBAs). This guide provides the framework for synthesizing, isolating, and differentiating this specific isomer to validate assay specificity.

Chemical Identity & Stereochemistry

Biotin contains a tetrahydrothiophene ring fused to a ureido ring. The sulfur atom in the thiophane ring is susceptible to oxidation, yielding two diastereomeric sulfoxides: the (R)-isomer and the (S)-isomer.

-

Biotin (R)-Sulfoxide (CAS 3376-83-8): The major product of spontaneous aerobic oxidation and specific enzymatic pathways.

-

Biotin (S)-Sulfoxide: The minor diastereomer often formed in non-stereospecific chemical oxidations.

Physical Properties Table

| Property | Specification | Context for Researchers |

| Stereochemistry | (3aS,4S,5R,6aR) | The "R" configuration at the sulfur atom is critical for enzymatic recognition (e.g., by BisC). |

| Solubility | Water (Slightly), DMSO, 0.1 N NaOH | Less soluble than native biotin; requires alkaline pH for high-concentration stocks. |

| Melting Point | ~200–203 °C | Distinct from Biotin (~232 °C) and the (S)-isomer (~240 °C), aiding in purity verification. |

| Stability | High | Resistant to spontaneous reduction; stable in plasma unless specific reductases are present. |

Biological Significance & Metabolism[1][2][3]

The Oxidation-Reduction Cycle

In biological systems, biotin is oxidized by Reactive Oxygen Species (ROS) or enzymatic action. The accumulation of Biotin (R)-Sulfoxide is a hallmark of oxidative stress. Unlike bacteria, which possess a dedicated Biotin Sulfoxide Reductase (BisC) to scavenge and recycle this metabolite, mammals lack a direct, high-efficiency pathway to reduce the (R)-isomer back to active biotin.

-

Bacterial Handling: E. coli BisC specifically reduces Biotin (R)-Sulfoxide.

-

Mammalian Handling: Mammalian Methionine Sulfoxide Reductase A (MsrA) has broad specificity for methyl sulfoxides but shows negligible activity toward Biotin (R)-Sulfoxide. Consequently, this metabolite accumulates in mammalian plasma and urine, serving as a stable marker of systemic oxidation.

Diagram 1: Biotin Oxidation & Salvage Pathway

This diagram illustrates the divergence between mammalian accumulation and bacterial recycling.

Caption: The "Dead-End" Metabolism. In mammals, Biotin (R)-Sulfoxide accumulates due to the lack of a specific reductase (BisC), unlike in bacteria where it is recycled.

Analytical Interference & Detection

The Streptavidin Problem

While Biotin (R)-Sulfoxide is biologically inactive, it retains the ureido ring structure required for binding to avidin and streptavidin.

-

Binding Affinity: The sulfoxide binds with lower affinity (

) compared to biotin ( -

The Risk: In assays with high molar excesses of biotinylated reagents, or in samples from patients with high oxidative stress, the sulfoxide can compete for binding sites, altering the apparent sensitivity of the assay or causing "hook effects."

LC-MS/MS Separation Protocol

To validate biotin levels accurately, one must chromatographically separate the sulfoxide from the parent molecule.

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0-5% B over 5 minutes. The sulfoxide is more polar and elutes earlier than biotin.

-

MRM Transitions:

-

Biotin: 245.1

227.1 (loss of H₂O) -

Biotin Sulfoxide: 261.1

243.1 (loss of H₂O) or 261.1

-

Experimental Protocol: Synthesis & Purification of Biotin (R)-Sulfoxide

Note: Commercial standards are available, but in-house synthesis is often required for large-scale interference studies.

Reagents

-

d-Biotin (Pure)

-

Hydrogen Peroxide (30% w/v)

-

Glacial Acetic Acid[1]

-

Ethanol (Absolute)

Step-by-Step Synthesis

-

Oxidation: Dissolve 1.0 g of d-Biotin in 100 mL of warm glacial acetic acid.

-

Initiation: Cool to room temperature. Add 0.5 mL of 30%

(1.1 molar equivalents). -

Incubation: Stir at room temperature for 16–24 hours. This controlled oxidation favors the sulfoxide over the sulfone.

-

Concentration: Evaporate the acetic acid under reduced pressure (rotary evaporator) to yield a viscous oil.

Fractional Crystallization (Isomer Separation)

The reaction yields a mixture of (R) and (S) isomers. The (R)-isomer is less soluble in specific organic mixtures.

-

Precipitation: Dissolve the oil in minimal glacial acetic acid (2 mL) and add 100 mL of absolute ethanol.

-

Crystallization: Store at 4°C for 48 hours. The precipitate formed is primarily the (S)-isomer (Note: In some solvent systems, the S-isomer precipitates first). Filter this off.

-

Isolation of (R)-isomer: Concentrate the ethanolic mother liquor (filtrate) to an oil.[1] Dissolve in minimal hot water or acetic acid/ethyl acetate (1:5).

-

Recrystallization: Cool slowly. The (R)-isomer (CAS 3376-83-8) crystallizes as prismatic needles.

-

Validation: Verify melting point (~200–203°C) and check purity via LC-MS.

Diagram 2: Synthesis & Purification Workflow

Caption: Fractional crystallization workflow to isolate the (R)-isomer from the racemic oxidation mixture.

References

-

Melville, D. B. (1954). Biotin Sulfoxide.[1][2][3] Journal of Biological Chemistry, 208(2), 495-501. Link

-

Ezraty, B., et al. (2005). Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC. Journal of Bacteriology, 187(1), 231–237. Link

-

Pettit, D. A., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin.[4][5] PLOS ONE, 14(2), e0204194. Link

-

Thermo Fisher Scientific. Avidin-Biotin Interaction Technical Handbook. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 171548, Biotin. (Section on Metabolism).[6][7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Oxidation of biotin during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]